molecular formula C21H25Cl2NO4 B069720 Boc-L-Tyrosinol(2,6-di-Cl-Bzl) CAS No. 169393-62-8

Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Cat. No.: B069720
CAS No.: 169393-62-8
M. Wt: 426.3 g/mol
InChI Key: NQVVUJZJBKATBB-HNNXBMFYSA-N
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Description

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a chemical compound with the molecular formula C21H25Cl2NO4 and a molecular weight of 426.33. It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a tyrosinol moiety, and a 2,6-dichlorobenzyl group.

Scientific Research Applications

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is widely used in scientific research, particularly in:

Mechanism of Action

Target of Action

Boc-L-Tyrosinol(2,6-di-Cl-Bzl), also known as BOC-L-TYR(2,6-CL2-BZL)-OL, is a biochemical used in proteomics research

Mode of Action

It is known that the compound is used in the synthesis of peptides . The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis. In the context of peptide synthesis, the Boc group prevents unwanted peptide bond formation.

Action Environment

The action of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is influenced by the conditions of the reaction it is used in. Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability. It is typically stored below +30°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like di-tert-butyl dicarbonate for Boc protection and 2,6-dichlorobenzyl chloride for the benzylation step .

Industrial Production Methods

While specific industrial production methods for Boc-L-Tyrosinol(2,6-di-Cl-Bzl) are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Boc-L-Tyrosine: Lacks the 2,6-dichlorobenzyl group, making it less hydrophobic.

    Boc-L-Phenylalaninol: Similar structure but lacks the hydroxyl group on the aromatic ring.

    Boc-L-Serinol: Contains a serine moiety instead of tyrosinol.

Uniqueness

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is unique due to the presence of both the Boc protecting group and the 2,6-dichlorobenzyl group, which confer specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex peptides and in studies involving chlorinated aromatic compounds .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-3-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2NO4/c1-21(2,3)28-20(26)24-15(12-25)11-14-7-9-16(10-8-14)27-13-17-18(22)5-4-6-19(17)23/h4-10,15,25H,11-13H2,1-3H3,(H,24,26)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVVUJZJBKATBB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450282
Record name Boc-L-Tyrosinol(2,6-di-Cl-Bzl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169393-62-8
Record name Boc-L-Tyrosinol(2,6-di-Cl-Bzl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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